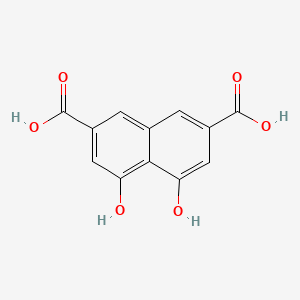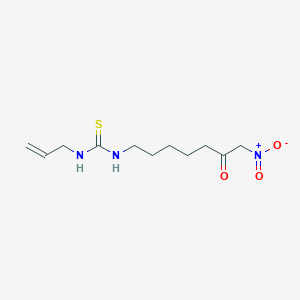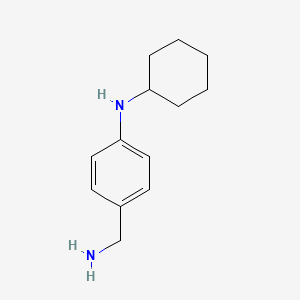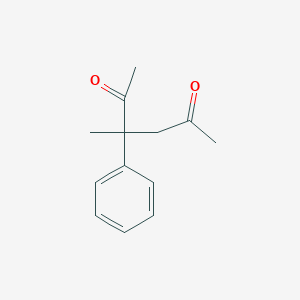![molecular formula C4H10S5 B12586999 2,2-Bis[(sulfanylmethyl)sulfanyl]ethane-1-thiol CAS No. 574615-78-4](/img/structure/B12586999.png)
2,2-Bis[(sulfanylmethyl)sulfanyl]ethane-1-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Bis[(sulfanylmethyl)sulfanyl]ethane-1-thiol is an organosulfur compound with the molecular formula C4H10S3. This compound is characterized by the presence of multiple sulfur atoms, which contribute to its unique chemical properties and reactivity. It is commonly used in various chemical reactions and has applications in multiple scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis[(sulfanylmethyl)sulfanyl]ethane-1-thiol typically involves the reaction of ethane-1,2-dithiol with formaldehyde under acidic conditions. The reaction proceeds through the formation of a thioacetal intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid, and a reducing agent, such as sodium borohydride.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction parameters, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and purity. Industrial production methods also incorporate purification steps, such as distillation or recrystallization, to obtain the compound in its pure form.
化学反应分析
Types of Reactions
2,2-Bis[(sulfanylmethyl)sulfanyl]ethane-1-thiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of multiple thiol groups makes it particularly reactive towards oxidizing agents, leading to the formation of disulfides and other sulfur-containing products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine. The reaction typically occurs under mild conditions, such as room temperature, and results in the formation of disulfides.
Reduction: Reducing agents, such as sodium borohydride or lithium aluminum hydride, are used to reduce the compound to its corresponding thiol form.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or sulfonates, leading to the formation of various substituted derivatives.
Major Products Formed
The major products formed from these reactions include disulfides, thiolates, and various substituted organosulfur compounds. The specific products depend on the reaction conditions and the nature of the reagents used.
科学研究应用
2,2-Bis[(sulfanylmethyl)sulfanyl]ethane-1-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds. Its reactivity makes it valuable in the study of sulfur chemistry and the development of new synthetic methodologies.
Biology: The compound is used in biochemical studies to investigate the role of sulfur-containing compounds in biological systems. It can act as a model compound for studying thiol-disulfide exchange reactions and redox processes.
Medicine: Research into the potential therapeutic applications of organosulfur compounds includes the investigation of their antioxidant and antimicrobial properties. This compound may serve as a lead compound in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the manufacture of polymers, coatings, and adhesives.
作用机制
The mechanism by which 2,2-Bis[(sulfanylmethyl)sulfanyl]ethane-1-thiol exerts its effects involves its ability to undergo redox reactions. The thiol groups can participate in thiol-disulfide exchange reactions, which are crucial in maintaining redox homeostasis in biological systems. The compound can also interact with metal ions, forming coordination complexes that may influence various biochemical pathways.
相似化合物的比较
Similar Compounds
- Ethanethiol, 2,2’-thiobis-
- Bis(2-mercaptoethyl) sulfide
- 2,2’-Thiodiethanethiol
Uniqueness
Compared to similar compounds, 2,2-Bis[(sulfanylmethyl)sulfanyl]ethane-1-thiol is unique due to its specific molecular structure, which includes multiple thiol groups. This structural feature enhances its reactivity and makes it particularly useful in applications requiring strong nucleophilic or reducing agents. Its ability to form stable disulfide bonds also distinguishes it from other organosulfur compounds.
属性
CAS 编号 |
574615-78-4 |
|---|---|
分子式 |
C4H10S5 |
分子量 |
218.5 g/mol |
IUPAC 名称 |
2,2-bis(sulfanylmethylsulfanyl)ethanethiol |
InChI |
InChI=1S/C4H10S5/c5-1-4(8-2-6)9-3-7/h4-7H,1-3H2 |
InChI 键 |
MLHBQCMRBXCFLT-UHFFFAOYSA-N |
规范 SMILES |
C(C(SCS)SCS)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Phosphonic acid, [[2-(6-amino-9H-purin-9-yl)-4-hydroxybutoxy]methyl]-](/img/structure/B12586927.png)

![3,5-Dioxabicyclo[5.1.0]octane, 8,8-dibromo-4-(1-methylethyl)-](/img/structure/B12586936.png)
![N-{[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide](/img/structure/B12586941.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2-methoxyphenyl)-3-methyl-](/img/structure/B12586952.png)



![{4-[(5-Bromopentyl)oxy]phenyl}(4-hydroxyphenyl)methanone](/img/structure/B12587012.png)

![1-[(Naphthalen-1-yl)methyl]-1H-imidazole-2-carboxylic acid](/img/structure/B12587017.png)
